Cas no 366792-97-4 (N-(Phenylmethoxy)glycine Phenylmethyl Ester)
N-(Phenylmethoxy)glycine Phenylmethyl Ester Chemical and Physical Properties
Names and Identifiers
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- N-(Phenylmethoxy)glycine Phenylmethyl Ester
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- Inchi: 1S/C16H17NO3/c18-16(19-12-14-7-3-1-4-8-14)11-17-20-13-15-9-5-2-6-10-15/h1-10,17H,11-13H2
- InChI Key: KXUDRIILZWKQKT-UHFFFAOYSA-N
- SMILES: C(OCC1=CC=CC=C1)(=O)CNOCC1=CC=CC=C1
Experimental Properties
- Solubility: DCM, Ethyl Acetate
N-(Phenylmethoxy)glycine Phenylmethyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P318625-500mg |
N-(Phenylmethoxy)glycine Phenylmethyl Ester |
366792-97-4 | 500mg |
$ 110.00 | 2023-09-06 | ||
| TRC | P318625-1g |
N-(Phenylmethoxy)glycine Phenylmethyl Ester |
366792-97-4 | 1g |
$ 173.00 | 2023-09-06 | ||
| TRC | P318625-5g |
N-(Phenylmethoxy)glycine Phenylmethyl Ester |
366792-97-4 | 5g |
$ 753.00 | 2023-09-06 | ||
| TRC | P318625-1000mg |
N-(Phenylmethoxy)glycine Phenylmethyl Ester |
366792-97-4 | 1g |
$173.00 | 2023-05-17 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | P318625-500mg |
N-(Phenylmethoxy)glycinePhenylmethylEster |
366792-97-4 | 500mg |
¥900.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | P318625-1g |
N-(Phenylmethoxy)glycinePhenylmethylEster |
366792-97-4 | 1g |
¥1500.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | P318625-5g |
N-(Phenylmethoxy)glycinePhenylmethylEster |
366792-97-4 | 5g |
¥6720.00 | 2023-09-15 |
N-(Phenylmethoxy)glycine Phenylmethyl Ester Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on N-(Phenylmethoxy)glycine Phenylmethyl Ester
Introduction to N-(Phenylmethoxy)glycine Phenylmethyl Ester (CAS No. 366792-97-4)
N-(Phenylmethoxy)glycine Phenylmethyl Ester, identified by its CAS number 366792-97-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, characterized by its unique structural framework, exhibits promising properties that make it a valuable candidate for various applications, particularly in drug discovery and synthetic chemistry. The molecular structure of N-(Phenylmethoxy)glycine Phenylmethyl Ester incorporates a phenylmethyl ester group and a phenylmethoxy-substituted glycine moiety, which contribute to its distinct chemical behavior and reactivity.
The relevance of N-(Phenylmethoxy)glycine Phenylmethyl Ester in contemporary research is underscored by its potential role in the development of novel therapeutic agents. Recent studies have highlighted its utility as a building block in the synthesis of more complex molecules, including protease inhibitors and kinase modulators. These compounds are of particular interest due to their ability to interact with biological targets in a highly specific manner, thereby offering new avenues for treating a range of diseases.
In the realm of drug design, the incorporation of functional groups such as the phenylmethyl ester and phenylmethoxy substituents into molecular frameworks can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds. N-(Phenylmethoxy)glycine Phenylmethyl Ester serves as an excellent scaffold for exploring these interactions, enabling researchers to fine-tune the binding affinity and selectivity of their drug candidates. This flexibility is crucial for optimizing drug efficacy while minimizing side effects.
The synthesis of N-(Phenylmethoxy)glycine Phenylmethyl Ester involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions, have been employed to achieve high yields and purity levels. These techniques not only enhance the efficiency of the synthetic process but also contribute to the scalability of production, making it feasible for industrial applications.
One of the most compelling aspects of N-(Phenylmethoxy)glycine Phenylmethyl Ester is its potential in modulating biological pathways associated with inflammation and cancer. Emerging research indicates that compounds with similar structural features can interfere with key signaling cascades involved in these diseases. For instance, derivatives of this compound have shown promise in inhibiting matrix metalloproteinases (MMPs), which are enzymes implicated in tumor invasion and metastasis. By targeting these pathways, N-(Phenylmethoxy)glycine Phenylmethyl Ester-based molecules could offer novel therapeutic strategies.
The pharmacological evaluation of N-(Phenylmethoxy)glycine Phenylmethyl Ester has revealed several intriguing properties. In vitro studies have demonstrated its ability to bind to specific protein targets with high affinity, suggesting its potential as an inhibitor or modulator. Additionally, preliminary in vivo experiments suggest that this compound exhibits favorable pharmacokinetic profiles, including good solubility and bioavailability. These characteristics are essential for ensuring that the compound reaches its target site effectively and remains active long enough to exert its therapeutic effects.
The role of computational chemistry in understanding the behavior of N-(Phenylmethoxy)glycine
Phenylmethyl Ester has been increasingly recognized. Molecular modeling techniques, such as docking simulations and quantum mechanical calculations, have provided valuable insights into how this compound interacts with biological targets at the atomic level. These computational approaches not only accelerate the drug discovery process but also help in rationalizing experimental observations, leading to more informed decisions about structure-activity relationships.
In conclusion, N-(
Phenylmethyl Ester) (CAS No. 366792-97-4) represents a significant advancement in pharmaceutical chemistry due to its versatile structural features and promising biological activities. Its potential applications in drug development, particularly in addressing chronic diseases such as cancer and inflammation, make it a compelling area of research. As our understanding of molecular interactions continues to evolve, compounds like N-(
Phenylmethyl Ester) will play an increasingly important role in shaping the future of medicine.
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